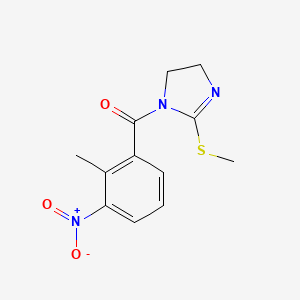

1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-8-9(4-3-5-10(8)15(17)18)11(16)14-7-6-13-12(14)19-2/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJRLIWEWXFZBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzoyl chloride derivative, which is then reacted with 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder in acetic acid, catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products Formed:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with imidazole rings exhibit a range of biological activities, including antibacterial properties. Preliminary studies suggest that 1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole shows promise as an antibacterial agent against various strains of bacteria, including resistant strains. Its mechanism of action typically involves interference with DNA synthesis or cellular metabolism, leading to cell death .

Table 1: Comparison of Antibacterial Activity

| Compound Name | Mechanism of Action | Activity Level |

|---|---|---|

| This compound | Inhibition of DNA synthesis | Promising against resistant strains |

| 2-Methyl-5-nitroimidazole | More potent against anaerobic bacteria | Moderate |

| 4,5-Dihydro-1H-imidazol-2-amine | Basic nature enhances reactivity | Low |

The unique combination of the nitrobenzoyl moiety and the methylsulfanyl group may provide distinct biological properties compared to simpler analogs .

Anticancer Potential

In addition to its antibacterial properties, this compound has potential applications in cancer research. The structural features allow for modifications that may enhance its efficacy against cancer cells. Molecular docking studies have indicated that it can interact with various proteins involved in cancer progression .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that can be optimized to enhance yield and purity. The ability to modify this compound further opens avenues for developing derivatives with improved biological activities.

Case Studies and Research Findings

Several studies have evaluated the efficacy of similar compounds and their derivatives:

- Antibacterial Activity Evaluation : A study demonstrated that derivatives similar to this compound exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Molecular Docking Studies : Research involving molecular docking has shown promising interactions between this compound and bacterial enzymes like DNA gyrase, suggesting potential as a lead compound for drug development targeting bacterial infections .

Mechanism of Action

The mechanism of action of 1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzoyl and imidazole moieties can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Electronic and Computational Insights

- Nitro Group Impact : Density Functional Theory (DFT) studies () suggest the nitro group in the target compound lowers the LUMO energy, enhancing electrophilicity compared to methyl or chloro analogs. This could facilitate interactions with biological targets like enzymes or receptors .

- Methylsulfanyl vs.

Biological Activity

The compound 1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a derivative of imidazole, a class of compounds recognized for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of imidazole derivatives often involves various methods, including cyclization reactions. For instance, the synthesis of related compounds has been achieved through the Debus-Radziszewski reaction, which facilitates the formation of substituted imidazoles. The general synthetic pathways for imidazole derivatives typically include the use of precursors such as aldehydes and amines, followed by cyclization under acidic or basic conditions .

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various pathogens. For example, studies have shown that related imidazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| 1 | 15 |

| 2 | 19 |

| 3 | 22 |

| 4 | 20 |

| Streptomycin (control) | 32 |

Anticancer Activity

Research indicates that imidazole derivatives possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Case Study: Anticancer Effects

A study evaluated the effects of a series of imidazole derivatives on breast cancer cells. The results demonstrated that certain derivatives could significantly reduce cell viability and induce apoptosis at low concentrations (IC50 values ranging from 2.43 to 14.65 μM) .

Anti-inflammatory and Analgesic Activity

Imidazole compounds are also noted for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways and reduce pain in experimental models .

The biological activities of imidazole derivatives are often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, some imidazoles act as inhibitors of specific enzymes involved in cancer progression or microbial resistance.

Q & A

Basic Research Question

- Spectroscopic Techniques :

- Chromatography : HPLC (C18 column, acetonitrile/water) monitors purity, with UV detection at 254 nm .

What computational strategies enhance synthesis optimization and reaction design?

Advanced Research Question

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent/catalyst selection .

- Reaction Path Search Algorithms : Identify low-energy pathways for acyl transfer and thiolation steps, reducing trial-and-error experimentation .

- Machine Learning : Trains models on existing imidazole synthesis data to predict optimal conditions (e.g., solvent polarity index, catalyst loading) .

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects)?

Advanced Research Question

- Reproducibility Studies : Standardize assay conditions (e.g., MIC testing, bacterial strains, solvent controls) to isolate compound-specific effects .

- Metabolomic Profiling : LC-MS/MS identifies off-target interactions with host or microbial enzymes that may mask bioactivity .

- Structural Analog Testing : Compare activity of derivatives (e.g., nitro → methoxy substitution) to pinpoint functional group contributions .

What strategies improve bioactivity through structural modifications?

Advanced Research Question

- Substituent Effects :

- SAR Studies : Systematic replacement of benzoyl with heteroaromatic groups (e.g., pyridine) to modulate binding affinity .

How do the compound’s functional groups influence its chemical reactivity?

Basic Research Question

- Nitrobenzoyl Group : Participates in electrophilic substitution (e.g., nitration, halogenation) under acidic conditions .

- Methylsulfanyl : Acts as a leaving group in nucleophilic displacement reactions (e.g., with amines or alkoxides) .

- Imidazole Core : Coordinates transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or chelation-based applications .

How to design experiments for studying biological target interactions?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model binding with cytochrome P450 or bacterial efflux pumps, prioritizing residues within 4Å .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for enzyme-inhibitor complexes .

- Fluorescence Quenching : Tracks conformational changes in target proteins via tryptophan emission shifts (λex = 280 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.